4-Ethylhexanenitrile

Catalog No.
S15936857
CAS No.
82598-77-4
M.F
C8H15N
M. Wt
125.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylhexanenitrile

CAS Number

82598-77-4

Product Name

4-Ethylhexanenitrile

IUPAC Name

4-ethylhexanenitrile

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

InChI

InChI=1S/C8H15N/c1-3-8(4-2)6-5-7-9/h8H,3-6H2,1-2H3

InChI Key

XHUWROVEEFXLID-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCC#N

4-Ethylhexanenitrile is an organic compound with the molecular formula C8H15NC_8H_{15}N and a molecular weight of approximately 125.21 g/mol. It is classified as a nitrile, which is characterized by the presence of a cyano group (CN-C\equiv N). The structure of 4-ethylhexanenitrile features an ethyl group attached to the fourth carbon of a hexane chain, making it a branched-chain nitrile. This compound is recognized for its potential applications in various chemical processes and industries, including pharmaceuticals and agrochemicals .

Typical for nitriles:

  • Hydrolysis: In the presence of water and an acid or base, 4-ethylhexanenitrile can be hydrolyzed to form the corresponding carboxylic acid (4-ethylhexanoic acid) and ammonia.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Nucleophilic Addition: Nucleophiles can attack the carbon atom of the cyano group, leading to various derivatives depending on the nucleophile used.

These reactions highlight the versatility of 4-ethylhexanenitrile in organic synthesis and its potential as a precursor for more complex molecules.

Several methods can be employed to synthesize 4-ethylhexanenitrile:

  • From Alcohols: One common approach involves the dehydration of 4-ethylhexanamide using a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by treatment with sodium cyanide.
  • From Alkyl Halides: Another method includes reacting 4-ethylhexyl bromide with sodium cyanide in a nucleophilic substitution reaction, yielding 4-ethylhexanenitrile.
  • Catalytic Dehydration: The conversion of primary amides to nitriles can also be achieved through catalytic dehydration processes involving transition metal catalysts at elevated temperatures .

These synthesis routes allow for the production of 4-ethylhexanenitrile with varying degrees of efficiency and yield.

4-Ethylhexanenitrile has several applications across different fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Solvents: Due to its chemical properties, it may also be used as a solvent in organic reactions.
  • Plasticizers: Compounds derived from 4-ethylhexanenitrile can function as plasticizers in polymer formulations, enhancing flexibility and durability .

These applications underscore its importance in industrial chemistry and materials science.

Several compounds share structural similarities with 4-ethylhexanenitrile. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
HexanenitrileC6H13NC_6H_{13}NA straight-chain nitrile with simpler structure.
3-EthylpentanenitrileC7H15NC_7H_{15}NOne carbon shorter than 4-ethylhexanenitrile; less branched.
2-EthylbutyronitrileC6H11NC_6H_{11}NContains fewer carbons; different branching pattern.
NonanenitrileC9H17NC_9H_{17}NOne carbon longer; may exhibit different physical properties.

The uniqueness of 4-ethylhexanenitrile lies in its specific branching at the fourth carbon position, which may influence its reactivity and interactions compared to linear or differently branched counterparts.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

125.120449483 g/mol

Monoisotopic Mass

125.120449483 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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